molecular formula C9H8BrClN2O B3886892 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Cat. No. B3886892
M. Wt: 275.53 g/mol
InChI Key: AYBGPVFKVCEUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound with the linear formula C8H5BrN2O . It is a solid substance that is stored in a dry room at normal temperature . This compound exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .


Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been achieved through a metal-free C-3 chalcogenation process . This operationally simple reaction can be executed on a gram scale and highlights broad functional group tolerance . The reaction proceeds under mild conditions and results in high yields (up to 95%) of diversely orchestrated 3-ArS/ArSe derivatives .


Molecular Structure Analysis

The linear formula of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is C8H5BrN2O . Unfortunately, the specific 3D molecular structure is not available in the search results.


Physical And Chemical Properties Analysis

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a solid substance . It is stored in a dry room at normal temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The research on 4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives is ongoing. Future directions include further CH bond functionalization reactions on 4H-pyrido[1,2-a]pyrimidin-4-one . The development of new protocols for the installation of a sulfenyl/selenyl group into organic frameworks is also a promising area of research .

properties

IUPAC Name

7-bromo-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O.ClH/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6;/h2-5H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBGPVFKVCEUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(C=CC2=N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
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7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
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7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

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